Methyl 2-amino-4-bromo-5-hydroxybenzoate is an organic compound characterized by its aromatic structure featuring a bromine atom, an amino group, and a hydroxyl group attached to a benzoate backbone. The molecular formula for this compound is CHBrNO, and it has a molar mass of approximately 251.07 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate in organic synthesis.
Methyl 2-amino-4-bromo-5-hydroxybenzoate has shown various biological activities. Compounds with similar structures have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. For instance, brominated compounds are often associated with significant biological activity due to the presence of the bromine atom, which can enhance interactions with biological targets, including enzymes and receptors .
The synthesis of methyl 2-amino-4-bromo-5-hydroxybenzoate can be achieved through several methods:
Methyl 2-amino-4-bromo-5-hydroxybenzoate finds applications in several fields:
Research on similar compounds indicates that methyl 2-amino-4-bromo-5-hydroxybenzoate may interact with various biological targets. For instance, studies have shown that bromophenols can inhibit specific enzymes involved in disease pathways, suggesting that this compound might exhibit similar inhibitory effects . Further interaction studies could elucidate its mechanisms of action and therapeutic potential.
Several compounds share structural similarities with methyl 2-amino-4-bromo-5-hydroxybenzoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-5-hydroxybenzoate | CHBrO | Contains a hydroxyl group and a bromine atom |
| Methyl 2-amino-5-bromo-4-hydroxybenzoate | CHBrNO | Features amino and hydroxyl groups |
| Methyl 4-bromo-5-formyl-2-hydroxybenzoate | CHBrO | Contains a formyl group along with hydroxyl |
Methyl 2-amino-4-bromo-5-hydroxybenzoate stands out due to the combination of an amino group, hydroxyl group, and a bromine atom on the benzene ring. This unique arrangement not only influences its chemical reactivity but also enhances its potential biological activities compared to other similar compounds.